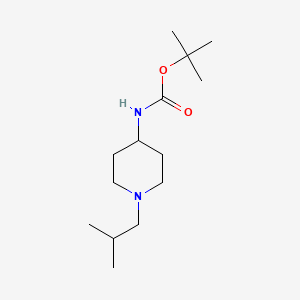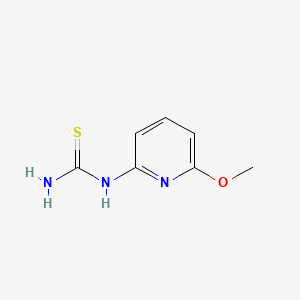
1-(6-Methoxypyridin-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxypyridin-2-yl)thiourea is an organic compound with the molecular formula C7H9N3OS It is a derivative of thiourea, where the thiourea moiety is attached to a methoxypyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1-(6-Methoxypyridin-2-yl)thiourea can be synthesized through the reaction of 6-methoxypyridin-2-amine with thiocyanate in the presence of a base. The reaction typically involves the following steps:
Starting Materials: 6-methoxypyridin-2-amine and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: The 6-methoxypyridin-2-amine is dissolved in water, and ammonium thiocyanate is added. The mixture is stirred at room temperature until the reaction is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
化学反应分析
Types of Reactions
1-(6-Methoxypyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(6-Methoxypyridin-2-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(6-Methoxypyridin-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxypyridine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.
相似化合物的比较
Similar Compounds
1-(6-Methoxypyridin-3-yl)thiourea: Similar structure but with the methoxy group at the 3-position.
1-(6-Methoxypyridin-4-yl)thiourea: Similar structure but with the methoxy group at the 4-position.
1-(6-Methoxypyridin-5-yl)thiourea: Similar structure but with the methoxy group at the 5-position.
Uniqueness
1-(6-Methoxypyridin-2-yl)thiourea is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. The specific positioning of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
属性
IUPAC Name |
(6-methoxypyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMROAFZNDGOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235325-70-8 |
Source


|
| Record name | (6-methoxypyridin-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

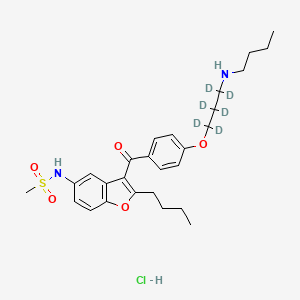


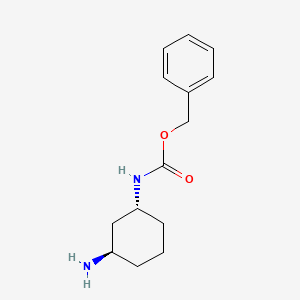

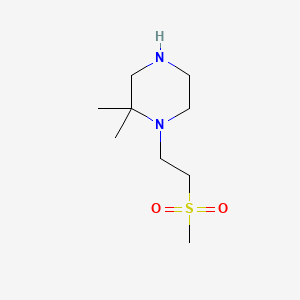

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B571977.png)


